(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride
CAS No.: 1158507-62-0
Cat. No.: VC11678738
Molecular Formula: C16H20ClNOS
Molecular Weight: 309.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158507-62-0 |
|---|---|
| Molecular Formula | C16H20ClNOS |
| Molecular Weight | 309.9 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C16H19NOS.ClH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H |
| Standard InChI Key | XPGOQIUWRSGNSA-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)SC.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)SC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound consists of two benzyl groups substituted with methoxy () and methylthio () functionalities, linked via a secondary amine that is protonated as a hydrochloride salt. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1158507-62-0 | |
| Molecular Formula | ||
| Molecular Weight | 309.9 g/mol | |
| Parent Compound (CID) | 738580 |
Structural Features
The 2D structure reveals a bifurcated aromatic system:
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4-Methoxybenzyl group: A methoxy substituent at the para position enhances electron density on the benzene ring.
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4-Methylthiobenzyl group: A methylthio group introduces sulfur-based nucleophilicity and potential metabolic interactions.
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Amine hydrochloride: The protonated amine improves solubility and stability for storage .
3D conformational analysis (PubChem) highlights steric interactions between the two benzyl groups, influencing reactivity and binding properties .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a two-step process:
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Formation of the parent amine:
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Hydrochloride salt formation:
Industrial Considerations
Scale-up challenges include optimizing regioselectivity in hydroamination and minimizing byproducts during salt formation. Titanium catalysts with sterically demanding ligands (e.g., 2,6-diisopropylphenol) improve yields to >90% in pilot studies .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical State | Crystalline solid | |
| Solubility | Water-soluble | |
| Stability | Stable at RT; hygroscopic |
The hydrochloride salt’s aqueous solubility () facilitates its use in biological assays . Stability studies indicate decomposition above 200°C, necessitating storage at 2–8°C under inert gas .
Research Gaps and Future Directions
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